

Application Notes and Protocols: VH032-amide-alkylC6-acid in Oncology Research

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Compound of Interest

Compound Name: VH 032 amide-alkylC6-acid

Cat. No.: B15601715

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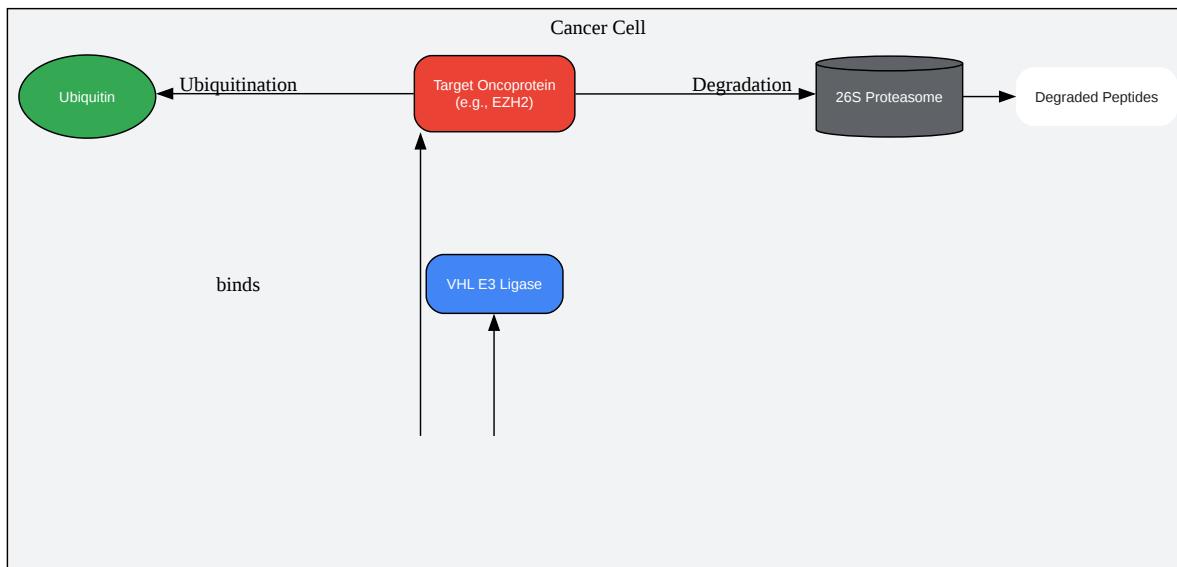
For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-amide-alkylC6-acid is a functionalized derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032. In oncology research, its primary application is as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade proteins of interest, particularly those implicated in cancer pathogenesis. VH032-amide-alkylC6-acid incorporates the VHL-binding moiety and a C6 alkyl linker with a terminal carboxylic acid, allowing for its conjugation to a ligand that binds to a specific cancer-associated protein. This targeted protein degradation strategy offers a powerful alternative to traditional inhibition, enabling the removal of pathogenic proteins entirely.

Mechanism of Action: VHL-based PROTACs

PROTACs synthesized using VH032-amide-alkylC6-acid operate by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The VH032 moiety binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the target oncoprotein. This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin molecules to the target. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

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Caption: Mechanism of action of a VHL-based PROTAC.

Application: Development of EZH2 Degraders in Oncology

A significant application of VH032-amide-alkylC6-acid is in the development of PROTACs targeting the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in various cancers, including lymphomas and breast cancer. By catalyzing the methylation of histone H3 on lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing and tumor progression. While EZH2 inhibitors exist, they only block its catalytic activity. EZH2-

targeting PROTACs, synthesized using VH032-amide-alkylC6-acid, can induce the degradation of the entire EZH2 protein, thereby ablating both its catalytic and non-catalytic oncogenic functions.

Quantitative Data for VHL-based EZH2 PROTACs

The following table summarizes the in vitro performance of representative VHL-based EZH2 PROTACs in various cancer cell lines. These PROTACs are synthesized by conjugating an EZH2 inhibitor (like EPZ6438) with a VHL ligand via a linker, for which VH032-amide-alkylC6-acid is a suitable precursor.

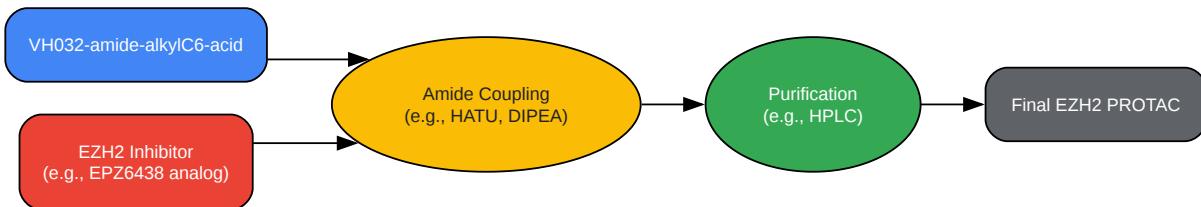
PROTAC	Target Protein	Cell Line	Cancer Type	DC50 (nM)	IC50 (µM)	Reference
MS8847	EZH2	EOL-1	Acute Myeloid Leukemia	Potent degradation	Potent anti-proliferative	[1]
MS8847	EZH2	BT549	Triple-Negative Breast Cancer	Potent degradation	1.45	[1]
MS8847	EZH2	MDA-MB-468	Triple-Negative Breast Cancer	Potent degradation	0.45	[1]
P4	EZH2	MDA-MB-231	Breast Cancer	Effective degradation	-	[2]
P4	EZH2	Pfeiffer	Lymphoma	Effective degradation	-	[2]
E7	EZH2, EED, SUZ12	Various	Cancer	-	Significant antiproliferative	[3]
YM181	EZH2	DLBCL and other lymphomas	Lymphoma	Robust degradation	More potent than EPZ6438	[4][5]
YM281	EZH2	DLBCL and other lymphomas	Lymphoma	Robust degradation	More potent than EPZ6438	[4][5]
MS8815	EZH2	TNBC cell lines	Triple-Negative Breast Cancer	Effective degradation	More potent than YM281	[6]

DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell proliferation. -: Specific value not provided in the abstract.

Experimental Protocols

Synthesis of an EZH2-targeting PROTAC

This protocol describes a general workflow for synthesizing an EZH2-targeting PROTAC using VH032-amide-alkylC6-acid and an EZH2 inhibitor with a suitable conjugation point (e.g., a primary or secondary amine).



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Caption: General workflow for EZH2 PROTAC synthesis.

Methodology:

- Activation of Carboxylic Acid: Dissolve VH032-amide-alkylC6-acid in a suitable organic solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
- Amide Bond Formation: To the activated VHL ligand solution, add the EZH2 inhibitor containing a free amine.
- Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by LC-MS.
- Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

- Characterization: Confirm the identity and purity of the synthesized PROTAC using HRMS and NMR spectroscopy.

Western Blotting for EZH2 Degradation

This protocol details the procedure to assess the degradation of EZH2 in cancer cells treated with a PROTAC.^{[7][8][9]}

Methodology:

- Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, Pfeiffer for lymphoma) and allow them to adhere overnight. Treat the cells with varying concentrations of the EZH2 PROTAC or DMSO (vehicle control) for the desired time (e.g., 24, 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against EZH2 (and PRC2 components like EED and SUZ12 if desired) overnight at 4°C.
 - Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.
- Analysis: Quantify the band intensities to determine the percentage of EZH2 degradation relative to the vehicle control.

Cell Viability Assay

This protocol is for evaluating the anti-proliferative effect of the EZH2 PROTAC on cancer cells.
[10][11]

Methodology:

- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of the EZH2 PROTAC, the parent EZH2 inhibitor, and a vehicle control (DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 3-5 days).
- Viability Assessment:
 - Using MTT/MTS/WST-1: Add the respective reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
 - Using CellTiter-Glo®: Add the luminescent cell viability reagent to each well, which measures ATP levels. Read the luminescence on a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the data and determine the IC50 value using non-linear regression analysis.

Conclusion

VH032-amide-alkylC6-acid is a valuable chemical tool for the development of PROTACs in oncology research. Its use in the synthesis of EZH2 degraders has demonstrated a promising strategy to overcome the limitations of traditional EZH2 inhibitors by inducing the complete

degradation of the oncoprotein. The provided protocols offer a framework for the synthesis and evaluation of such PROTACs, enabling further research into targeted protein degradation as a therapeutic modality for cancer.

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